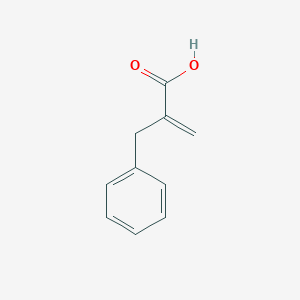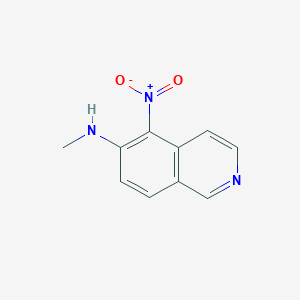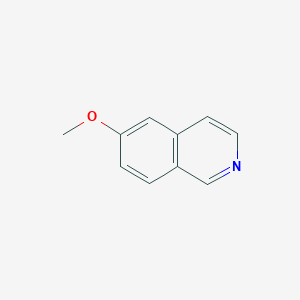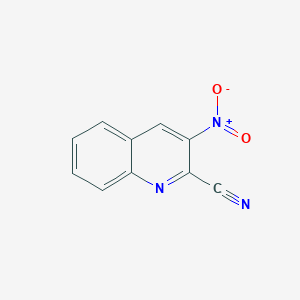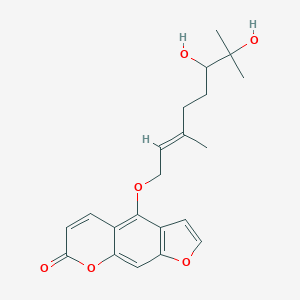
2,3-Dimethyl-1H-indole-6-carboxylic acid
Description
Synthesis Analysis
The synthesis of indole derivatives like 2,3-dimethyl-1H-indole-6-carboxylic acid often involves strategies that ensure the functionalization of the indole core at specific positions. Techniques such as the Ullmann and Dieckmann reactions have been utilized for the preparation of indole carboxylic acids, indicating a potential pathway for synthesizing the subject compound by incorporating methyl groups at the desired positions and a carboxylic group at position 6 (Unangst et al., 1987).
Molecular Structure Analysis
The molecular structure of indole derivatives, including 2,3-dimethyl-1H-indole-6-carboxylic acid, is characterized by the indole core—a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The substitution pattern significantly affects the compound's electronic distribution and overall reactivity. The presence of methyl groups can introduce steric hindrance and electron-donating effects, influencing the molecule's chemical behavior and reactivity profile (Smith, Wermuth, & Healy, 2003).
Chemical Reactions and Properties
Indole carboxylic acids, including 2,3-dimethyl-1H-indole-6-carboxylic acid, undergo various chemical reactions typical of carboxylic acids, such as esterification and amidation. The indole moiety also allows for electrophilic substitution reactions at the 3-position due to the electron-rich nature of the pyrrole ring, facilitating reactions like halogenation, nitration, and sulfonation (Gabriele et al., 2012).
Physical Properties Analysis
The physical properties of 2,3-dimethyl-1H-indole-6-carboxylic acid, such as melting point, boiling point, and solubility, would be influenced by its molecular structure. The presence of the carboxylic acid group enhances hydrogen bonding potential, affecting its solubility in polar solvents and melting point. The methyl substitutions might slightly increase hydrophobic character, influencing solubility in organic solvents (Mao, 2011).
Chemical Properties Analysis
The chemical properties of 2,3-dimethyl-1H-indole-6-carboxylic acid are defined by its functional groups. The carboxylic acid group is acidic and can undergo deprotonation to form carboxylate anions, making it reactive towards nucleophiles. The indole ring system, particularly at the 3-position, is susceptible to electrophilic attack, and the methyl groups can influence the compound's overall reactivity through inductive and steric effects (Morzyk-Ociepa, Michalska, & Pietraszko, 2004).
Scientific Research Applications
Synthesis of Alkaloids
- Scientific Field : Organic Chemistry
- Application Summary : Indole derivatives are significant in the synthesis of selected alkaloids . They play a crucial role in cell biology and have attracted increasing attention for the treatment of various disorders .
- Methods of Application : The synthesis of indole derivatives involves various chemical reactions. For instance, the isomerization of 3-methyleneindoline to 3-methylindole in the Mori–Ban–Hegedus indole synthesis required a change of base from K2CO3 to Ag2CO3 .
- Results or Outcomes : The application of indole derivatives as biologically active compounds has shown various vital properties .
Antiviral Activity
- Scientific Field : Pharmacology
- Application Summary : Indole derivatives have shown potential as antiviral agents .
- Methods of Application : Specific indole derivatives were prepared and tested for their antiviral activity against a range of RNA and DNA viruses .
- Results or Outcomes : Certain indole derivatives showed inhibitory activity against influenza A and Coxsackie B4 virus .
Rapid Synthesis of Trisubstituted Indoles
- Scientific Field : Organic Chemistry
- Application Summary : A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks .
- Methods of Application : The process involves a Fischer indolisation–indole N -alkylation sequence .
- Results or Outcomes : The utility of this process has been demonstrated in the synthesis of 23 indoles, benzoindoles and tetrahydrocarbazoles bearing varied and useful functionality .
Anticancer Immunomodulators
- Scientific Field : Pharmacology
- Application Summary : Tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles have potential as anticancer immunomodulators .
- Methods of Application : Specific indole derivatives were prepared and tested for their immunomodulatory activity .
- Results or Outcomes : Certain indole derivatives showed inhibitory activity against cancer cells .
Inhibitors of Hepatitis C Virus NS5B Polymerase
- Scientific Field : Virology
- Application Summary : Indole derivatives have shown potential as inhibitors of hepatitis C virus NS5B polymerase .
- Methods of Application : Specific indole derivatives were prepared and tested for their inhibitory activity against hepatitis C virus NS5B polymerase .
- Results or Outcomes : Certain indole derivatives showed inhibitory activity against hepatitis C virus NS5B polymerase .
Inhibitors of E. coli MurD Ligase
- Scientific Field : Microbiology
- Application Summary : Indole derivatives have shown potential as inhibitors of E. coli MurD ligase .
- Methods of Application : Specific indole derivatives were prepared and tested for their inhibitory activity against E. coli MurD ligase .
- Results or Outcomes : Certain indole derivatives showed inhibitory activity against E. coli MurD ligase .
Inhibitor of Botulinum Neurotoxin
- Scientific Field : Pharmacology
- Application Summary : Pyridyl-ethenyl-indoles, a type of indole derivative, have shown potential as inhibitors of botulinum neurotoxin .
- Methods of Application : Specific indole derivatives were prepared and tested for their inhibitory activity against botulinum neurotoxin .
- Results or Outcomes : Certain indole derivatives showed inhibitory activity against botulinum neurotoxin .
Antibacterial Agents
- Scientific Field : Microbiology
- Application Summary : Indole derivatives have shown potential as antibacterial agents .
- Methods of Application : Specific indole derivatives were prepared and tested for their antibacterial activity .
- Results or Outcomes : Certain indole derivatives showed antibacterial activity .
CB2 Cannabinoid Receptor Ligands
- Scientific Field : Pharmacology
- Application Summary : Indole derivatives have shown potential as CB2 cannabinoid receptor ligands .
- Methods of Application : Specific indole derivatives were prepared and tested for their activity as CB2 cannabinoid receptor ligands .
- Results or Outcomes : Certain indole derivatives showed activity as CB2 cannabinoid receptor ligands .
Preparation of Indolylindazoles and Indolylpyrazolopyridines
- Scientific Field : Organic Chemistry
- Application Summary : Indole-6-carboxylic acid is used as a reactant for the preparation of indolylindazoles and indolylpyrazolopyridines .
- Methods of Application : Specific indole derivatives were prepared and used in the synthesis of indolylindazoles and indolylpyrazolopyridines .
- Results or Outcomes : The preparation of indolylindazoles and indolylpyrazolopyridines was successful .
Inhibitors of E. coli MurD Ligase
- Scientific Field : Microbiology
- Application Summary : Indole-6-carboxylic acid has shown potential as an inhibitor of E. coli MurD ligase .
- Methods of Application : Specific indole derivatives were prepared and tested for their inhibitory activity against E. coli MurD ligase .
- Results or Outcomes : Certain indole derivatives showed inhibitory activity against E. coli MurD ligase .
properties
IUPAC Name |
2,3-dimethyl-1H-indole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-6-7(2)12-10-5-8(11(13)14)3-4-9(6)10/h3-5,12H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPOIMGOHQYJEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC(=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378267 | |
| Record name | 2,3-Dimethyl-1H-indole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-1H-indole-6-carboxylic acid | |
CAS RN |
103986-06-7 | |
| Record name | 2,3-Dimethyl-1H-indole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dimethyl-1H-indole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Losartan 3-[(nitrooxy)methyl]benzoate](/img/structure/B27277.png)
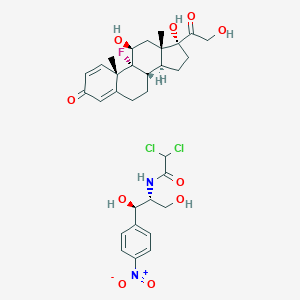
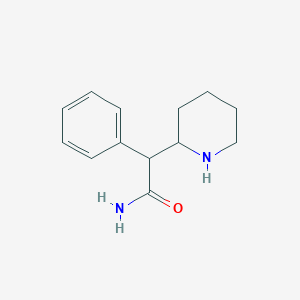
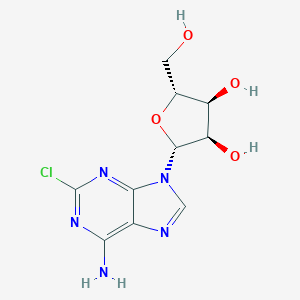
![N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester](/img/structure/B27287.png)
![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B27288.png)
![[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol](/img/structure/B27289.png)
